molecular formula C15H18N2O2 B267318 N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

カタログ番号 B267318
分子量: 258.32 g/mol
InChIキー: OWMFERQQXQNVIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.

作用機序

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide reduces neuronal excitability, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for further clinical development.

実験室実験の利点と制限

One advantage of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide.

将来の方向性

There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in this context. Additionally, the potential use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in the treatment of other neurological disorders, such as anxiety and epilepsy, should be further explored. Finally, the development of more soluble forms of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide may improve its utility as a therapeutic agent.

合成法

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 4-(1-pyrrolidinylcarbonyl)benzoic acid with cyclopropylamine. The resulting intermediate is then treated with a coupling agent to form the final product. The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been optimized to yield high purity and yield.

科学的研究の応用

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

特性

製品名

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

分子式

C15H18N2O2

分子量

258.32 g/mol

IUPAC名

N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N2O2/c18-14(11-3-4-11)16-13-7-5-12(6-8-13)15(19)17-9-1-2-10-17/h5-8,11H,1-4,9-10H2,(H,16,18)

InChIキー

OWMFERQQXQNVIA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

正規SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。